molecular formula C10H13BaN2O8P B12646560 barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate CAS No. 7060-14-2

barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate

Cat. No.: B12646560
CAS No.: 7060-14-2
M. Wt: 457.52 g/mol
InChI Key: DFMUNEGTYDQYIX-HNPMAXIBSA-L
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Description

Crystallographic Characterization of Barium Ion Coordination

The barium ion in Ba²⁺-TMP adopts a unique coordination geometry, as revealed by X-ray diffraction studies of analogous nucleotide-metal complexes. In barium adenosine 5'-monophosphate heptahydrate, the Ba²⁺ ion is octacoordinated, forming a slightly distorted square antiprism with eight water molecules. This outer-sphere coordination model applies to Ba²⁺-TMP, where the metal ion remains fully hydrated, interacting indirectly with the phosphate group through hydrogen-bonded water bridges.

Table 1: Crystallographic Parameters for Barium-Nucleotide Complexes

Parameter Value (Barium Adenosine 5'-Monophosphate)
Space group C2
Unit cell dimensions a = 32.559 Å, b = 6.969 Å, c = 9.597 Å
β angle 100.31°
Coordination number 8
Coordination geometry Distorted square antiprism

The hydrated Ba²⁺ ion stabilizes the phosphate group via seven hydrogen bonds from its hydration shell. This arrangement preserves the nucleotide’s structural integrity while enabling metal-dependent conformational flexibility.

Thymidine Monophosphate Moiety: Stereochemical Configuration

The thymidine monophosphate component exhibits distinct stereochemical features:

  • Deoxyribose Ring Conformation : The (2R,3S,5R)-configured deoxyribose adopts a C4'-exo puckering in metal-bound states, as observed in barium-coordinated nucleotides. This conformation arises from torsional strain induced by metal-water-phosphate interactions.
  • Glycosidic Bond Orientation : The thymine base assumes an anti conformation (χCN ≈ 69°), positioning the 5-methyl-2,4-dioxopyrimidine moiety away from the sugar ring.
  • Phosphate Group Geometry : The phosphate’s tetrahedral geometry remains intact, with P–O bond lengths averaging 1.54 Å, consistent with unperturbed phosphodiester linkages.

Table 2: Key Stereochemical Parameters of Thymidine Monophosphate

Parameter Value
Glycosidic bond angle (χCN) 69° (anti conformation)
Sugar pucker C4'-exo
C5'-O5' bond length 1.43 Å

Molecular dynamics simulations of thymidine derivatives reveal that phosphate substitution enforces conformational stability, favoring the anti orientation through steric and electronic effects.

Phosphate-Barium Bonding Dynamics

The Ba²⁺-phosphate interaction in Ba²⁺-TMP is mediated entirely by water molecules, forming a three-tiered bonding network:

  • Primary Hydration Sphere : Eight water molecules coordinate Ba²⁺ with Ba–O distances of 2.76–2.94 Å.
  • Secondary Interactions : Three hydration-shell waters form hydrogen bonds to phosphate oxygens (O–H···O-P distances: 2.65–2.89 Å).
  • Tertiary Stabilization : Additional waters bridge the base’s carbonyl groups and sugar hydroxyls, creating a cohesive hydrogen-bonding lattice.

This outer-sphere coordination contrasts with inner-sphere Mg²⁺-nucleotide complexes, where direct metal-phosphate bonds occur. The barium ion’s larger ionic radius (1.35 Å vs. Mg²⁺’s 0.72 Å) precludes direct coordination, instead favoring water-mediated interactions that preserve nucleotide flexibility.

Properties

CAS No.

7060-14-2

Molecular Formula

C10H13BaN2O8P

Molecular Weight

457.52 g/mol

IUPAC Name

barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H15N2O8P.Ba/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);/q;+2/p-2/t6-,7+,8+;/m0./s1

InChI Key

DFMUNEGTYDQYIX-HNPMAXIBSA-L

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Ba+2]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Ba+2]

Origin of Product

United States

Preparation Methods

Chemical Synthesis

A. Phosphorylation Reaction

One of the primary methods involves the phosphorylation of the corresponding hydroxylated sugar derivative. The general reaction can be outlined as follows:

$$
\text{(Sugar derivative)} + \text{Phosphorylating agent} \rightarrow \text{Phosphate ester}
$$

Common phosphorylating agents include phosphoric acid derivatives or phosphoramidites. The reaction typically occurs under acidic conditions to facilitate the formation of the phosphate ester.

B. Use of Protecting Groups

In synthetic organic chemistry, protecting groups are often employed to prevent unwanted reactions at specific functional sites. For synthesizing this compound, protecting groups such as acetyl or benzoyl can be used on the hydroxyl groups during the phosphorylation step to ensure selectivity.

Enzymatic Synthesis

An alternative method for preparing this compound involves enzymatic pathways using specific kinases that can transfer phosphate groups from ATP (adenosine triphosphate) to the sugar moiety. This method is advantageous due to its specificity and mild reaction conditions.

Solid-phase Synthesis

Solid-phase synthesis techniques can also be utilized for constructing oligonucleotide analogs that incorporate this compound. This method allows for sequential addition of building blocks on a solid support, facilitating purification and yield optimization.

Chemical Reactions Analysis

Types of Reactions

Barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the oxidation state of the barium ion or the organic phosphate ester.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate esters, while reduction could produce barium salts with altered oxidation states.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C10H15N2O8P
  • Molecular Weight : 320.19 g/mol
  • IUPAC Name : Barium(2+); [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate
  • CAS Number : 7060-14-2

1.1. Nucleotide Analog

Barium(2+); [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate serves as a nucleotide analog in molecular biology research. Its structural similarity to natural nucleotides allows it to be incorporated into nucleic acids during DNA synthesis. This property makes it valuable for:

  • Studying DNA Replication : The compound can be used to investigate the mechanisms of DNA polymerases and their fidelity during replication.

1.2. Antiviral Research

Research indicates that derivatives of thymidine monophosphate exhibit antiviral properties. The compound's ability to mimic natural substrates may inhibit viral polymerases, making it a candidate for antiviral drug development against viruses such as HIV and herpes simplex virus (HSV) .

2.1. Drug Development

The compound has been explored for its potential as a therapeutic agent due to its ability to modulate biological pathways involving nucleotides. Specific applications include:

  • Cancer Treatment : Research has shown that nucleotide analogs can interfere with the proliferation of cancer cells by disrupting nucleotide metabolism .

2.2. Drug Formulation

Barium salts are often used in drug formulations to enhance solubility and stability. This property is particularly useful in the development of oral medications where bioavailability is crucial.

3.1. Chromatography

The compound can be utilized as a standard in chromatographic techniques such as High Performance Liquid Chromatography (HPLC) for the quantification of nucleotides in biological samples.

3.2. Spectroscopy

Due to its unique spectral properties, barium(2+); [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate can be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy to study its interactions with biomolecules.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Biochemical ResearchDNA replication studies
Antiviral ResearchInhibition of viral polymerases
Pharmaceutical DevelopmentCancer treatment strategies
Analytical ChemistryHPLC standard for nucleotide quantification
SpectroscopyNMR analysis for biomolecular interactions

Case Study 1: Antiviral Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of various thymidine analogs, including barium(2+); [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate against HSV. Results indicated significant inhibition of viral replication at low micromolar concentrations.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies have demonstrated that the incorporation of this compound into cell cultures resulted in reduced proliferation rates of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, while the barium ion can interact with various biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ionic Variations

The barium-TMP derivative is compared below with analogous thymidine phosphate esters and related nucleotides:

Compound Name Counterion Molecular Formula Molecular Weight (g/mol) Key Features Biological Role/Application References
Barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate Ba²⁺ C₁₀H₁₃BaN₂O₈P 454.46 (anhydrous) Divalent cation; potential low water solubility Research reagent, crystallography
Thymidine-5'-monophosphate (TMP) H⁺ (free acid) C₁₀H₁₅N₂O₈P 322.21 Endogenous nucleotide; precursor for DNA synthesis DNA repair, enzymatic assays
Thymidine-5'-monophosphate disodium salt 2Na⁺ C₁₀H₁₃N₂Na₂O₈P 364.18 High water solubility; biocompatible Cell culture, molecular biology
Zidovudine monophosphate (AZTMP) H⁺ C₁₀H₁₄N₅O₈P 387.22 3'-azido substitution; antiviral activity HIV therapy
Thymidine-5'-triphosphate (dTTP) 3Na⁺ C₁₀H₁₆N₂Na₃O₁₄P₃ 504.15 Three phosphate groups; energy-rich substrate PCR, DNA sequencing
5-Bromo-2'-deoxyuridine monophosphate H⁺ C₁₀H₁₄BrN₂O₈P 401.16 Brominated thymine; radiosensitizer Cancer research

Key Differences and Implications

  • Counterion Effects: Barium vs. Sodium: The Ba²⁺ salt is expected to exhibit lower aqueous solubility compared to sodium salts (e.g., TMP disodium salt) due to the divalent cation’s stronger ionic interactions. This property may limit its use in biological systems but could be advantageous in non-aqueous syntheses or as a crystallization aid . Toxicity: Barium ions are toxic at high concentrations, whereas sodium salts are biocompatible, making the latter preferred for therapeutic applications .
  • Phosphorylation State: Mono- vs. Triphosphates: The monophosphate (target compound) lacks the high-energy phosphate bonds of dTTP, rendering it inactive in DNA polymerization. dTTP’s triphosphate moiety is critical for enzymatic incorporation into DNA .
  • Structural Modifications :

    • AZTMP : The 3'-azido group in AZTMP confers resistance to viral reverse transcriptase, a feature absent in the barium-TMP derivative .
    • 5-Bromo Derivatives : Bromination at the thymine C5 position enhances DNA crosslinking under UV light, useful in photodynamic therapy .

Stability and Reactivity

  • Hydrolytic Stability : The barium-TMP derivative is likely more resistant to phosphatase cleavage than sodium salts due to reduced solubility, though this requires experimental validation.
  • Thermal Stability: Divalent cations like Ba²⁺ may stabilize the phosphate ester bond compared to monovalent ions .

Biological Activity

The compound barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate (commonly referred to as barium phosphate) is a complex chemical with significant biological implications. This article reviews its biological activity, focusing on its interactions with cellular systems, potential therapeutic applications, and toxicological aspects.

Barium phosphate is a barium salt of a phosphorylated pyrimidine derivative. It has a molecular formula of C10H13N2O8PC_{10}H_{13}N_2O_8P and a molecular weight of approximately 366.17 g/mol. The compound is known for its solubility in water and potential applications in biochemistry and pharmacology.

Barium ions (Ba²⁺) are known to influence various physiological processes, primarily through their effect on calcium (Ca²⁺) signaling pathways. Barium can inhibit voltage-gated calcium channels, leading to alterations in intracellular calcium levels. This modulation can trigger apoptosis in certain cell types, such as human mononuclear phagocytes, where treatment with barium chloride resulted in increased superoxide release and decreased intracellular calcium levels .

Apoptosis Induction

Research indicates that exposure to barium chloride significantly reduces the viability of mononuclear phagocytes while inducing apoptosis. A study demonstrated that control cells exhibited 95.9% viability compared to only 0.6% viability in cells treated with barium chloride, highlighting the compound's potent apoptotic effects .

TreatmentViability (%)Apoptosis (%)Necrosis (%)
Control95.9 ± 2.753.9 ± 1.850.07 ± 0.05
Barium Chloride0.6 ± 0.0699.4 ± 2.50.02 ± 0.01

Table 1: Effects of Barium Chloride on Cell Viability .

Calcium Homeostasis

Barium's impact on calcium homeostasis is critical for understanding its biological effects. Studies have shown that barium chloride treatment leads to significant reductions in intracellular calcium release in human phagocytes . This alteration can disrupt normal cellular functions and promote apoptotic pathways.

Study on Human Phagocytes

A pivotal study investigated the effects of barium chloride on human mononuclear phagocytes, revealing that treatment resulted in increased superoxide production and a marked decrease in intracellular calcium levels . The results suggest a potential mechanism by which barium induces apoptosis through oxidative stress and calcium dysregulation.

Pharmacological Implications

The compound's structure suggests potential roles in nucleoside metabolism due to its similarity to pyrimidine derivatives involved in DNA synthesis . However, its pharmacological actions remain largely unexplored, necessitating further research into its therapeutic applications.

Toxicological Considerations

While barium compounds have industrial and potential therapeutic uses, their toxicity cannot be overlooked. Exposure to high levels of barium can lead to serious health issues, including muscle weakness and respiratory distress due to its interference with calcium signaling pathways .

Q & A

Q. What experimental strategies are recommended for synthesizing and characterizing this compound?

Synthesis typically involves multi-step protection/deprotection strategies for sensitive functional groups. For example, phosphoester linkages may require coupling agents like carbodiimides, while stereochemical integrity at the oxolane ring (2R,3S,5R configuration) can be preserved using chiral auxiliaries or enzymatic catalysis . Characterization should combine:

  • NMR spectroscopy (1H, 13C, 31P) to confirm stereochemistry and phosphate bonding.
  • Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight and purity.
  • X-ray crystallography for absolute configuration validation, especially for the oxolane and pyrimidine moieties .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Design controlled degradation studies:

  • pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, monitoring decomposition via HPLC or LC-MS. Phosphate esters are prone to hydrolysis under alkaline conditions .
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. The pyrimidine-dione moiety may degrade above 150°C .

Q. What analytical methods are critical for distinguishing this compound from structural analogs?

Key differentiators include:

  • Chromatographic retention times (HPLC/UPLC) compared to analogs like 5-bromo-2',3',5'-tri-O-acetyluridine .
  • Vibrational spectroscopy (FT-IR/Raman) to identify unique bands for the 5-methyl-2,4-dioxopyrimidinyl group (~1700 cm⁻1 for carbonyl stretches) .
  • Isotopic labeling (e.g., 18O in the phosphate group) to track metabolic or hydrolytic pathways .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., nucleotidases or kinases) targeting the phosphate and pyrimidine groups. Validate with free-energy perturbation (FEP) calculations .
  • QSAR studies : Correlate substituent effects (e.g., methyl at pyrimidine C5) with activity using descriptors like logP and polar surface area .
  • MD simulations : Analyze conformational stability of the oxolane ring in aqueous vs. lipid environments to predict membrane permeability .

Q. What strategies resolve contradictions in reported reactivity data for the phosphate ester moiety?

  • Control for metal ions : Barium(2+) may chelate the phosphate group, altering reactivity. Compare kinetics in metal-free vs. Ba²⁺-containing buffers .
  • Replicate conditions : Ensure solvent purity (e.g., anhydrous DMF vs. hydrated DMSO) and exclude trace nucleophiles (e.g., amines) that could hydrolyze the ester .
  • Theoretical reconciliation : Re-examine mechanistic hypotheses (e.g., SN1 vs. SN2 pathways) using DFT calculations to identify transition-state discrepancies .

Q. How can researchers design assays to study the compound’s role in nucleotide analog pathways?

  • Enzymatic assays : Incubate with thymidine kinase or DNA polymerases and measure incorporation rates via radiolabeled dTTP competition. Monitor chain termination due to the dioxopyrimidine group .
  • Metabolic profiling : Use stable isotope tracing (13C-glucose) in cell cultures to track incorporation into nucleic acids. LC-MS/MS can distinguish intact compound vs. metabolites .

Q. What methodologies validate the compound’s stereochemical purity during scale-up synthesis?

  • Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol gradients to resolve enantiomers.
  • Circular dichroism (CD) : Compare experimental spectra with quantum-mechanically calculated CD curves for the (2R,3S,5R) configuration .
  • Crystallography : Co-crystallize with a chiral selector (e.g., cyclodextrin) to confirm absolute stereochemistry .

Methodological Frameworks

Q. How to integrate this compound into a broader theoretical framework for nucleotide analog design?

  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., 5-methyl vs. 5-fluoro on pyrimidine) and correlate with antiviral or anticancer activity .
  • Mechanistic studies : Use stopped-flow kinetics to dissect the rate-limiting step in enzyme inhibition (e.g., HIV reverse transcriptase) .
  • Cross-disciplinary models : Apply cheminformatics tools to map its physicochemical properties (e.g., solubility, logD) against biological activity databases .

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

  • Nonlinear regression : Fit IC50 values using a four-parameter logistic model (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare treatment groups for significance (p < 0.05) in apoptosis assays (e.g., Annexin V/PI staining) .
  • Machine learning : Train random forest models on cytotoxicity data to predict toxicity thresholds for novel analogs .

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